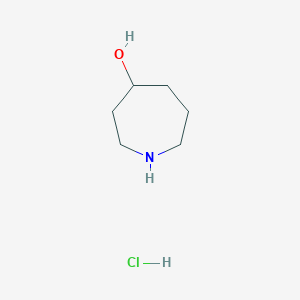
1-甲基-4-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲基)哌嗪
描述
科学研究应用
合成与化学分析
与“1-甲基-4-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲基)哌嗪”在结构上相关的化合物因其合成方法和化学性质而被广泛研究。例如,已经描述了含硼衍生物(如 2-巯基和 2-哌嗪基-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼烷)的合成,并测量了它们对丝氨酸蛋白酶的抑制活性。这些化合物因其选择性抑制活性和在开发治疗剂中的潜在应用而引起了极大的兴趣 (Spencer 等,2002)。
药物化学应用
已经合成了具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,展示了对各种细菌菌株的有效抗菌功效和生物膜抑制活性。这些化合物为开发针对耐药性微生物感染的治疗方法提供了新途径 (Mekky & Sanad,2020)。
抗菌活性
已经进行了新型 1,4-二取代哌嗪的合成和评估,揭示了它们作为有效抗菌剂的潜力。这些研究重点关注哌嗪部分在增强对一组耐药性病原菌菌株的抗菌活性中的作用,从而为设计新型抗菌化合物提供了宝贵的见解 (Shroff 等,2022)。
药物发现与开发
对具有哌嗪结构的化合物的研究已在药物发现中显示出有希望的应用,特别是作为潜在的抗抑郁药、抗精神病药和抗炎药。对其代谢途径、结合亲和力和结构特征的综合研究促进了具有改进的疗效和安全性特征的新型治疗剂的开发 (Hvenegaard 等,2012)。
作用机制
Target of Action
This compound is a boronic ester, and boronic esters are often used in organic synthesis as reagents or catalysts
Mode of Action
The mode of action of this compound is likely related to its boronic ester group. Boronic esters are known to undergo reactions such as borylation and protodeboronation . In the presence of a palladium catalyst, they can form pinacol benzyl boronate via borylation at the benzylic C-H bond of alkylbenzenes . .
Biochemical Pathways
Boronic esters, in general, are involved in various carbon-carbon bond-forming reactions in organic synthesis . They can affect multiple biochemical pathways depending on their specific targets and the nature of their interactions.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not clearly defined in the available resources. The compound’s bioavailability would be influenced by these properties. As a boronic ester, it may have unique pharmacokinetic properties related to its stability and reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic esters . .
生化分析
Biochemical Properties
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis . The nature of these interactions often involves the formation of transient complexes, where the dioxaborolane moiety acts as a ligand, binding to the active sites of enzymes and modulating their activity.
Cellular Effects
The effects of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it has been reported to impact cell signaling pathways, potentially affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine exerts its effects through specific binding interactions with biomolecules. The dioxaborolane moiety is particularly important in this context, as it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and potential organ toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways related to energy metabolism, lipid synthesis, and amino acid metabolism . By modulating the activity of key enzymes in these pathways, it can alter the overall metabolic state of cells, leading to changes in metabolite concentrations and metabolic flux.
Transport and Distribution
Within cells and tissues, 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment.
Subcellular Localization
The subcellular localization of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization patterns depend on the cellular context and the specific biochemical pathways involved.
属性
IUPAC Name |
1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-7-15(13-16)14-21-11-9-20(5)10-12-21/h6-8,13H,9-12,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZAXRJFGLGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675312 | |
| Record name | 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883738-27-0 | |
| Record name | 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
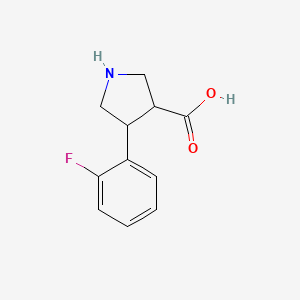
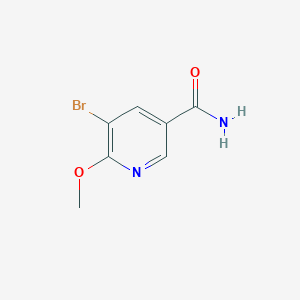
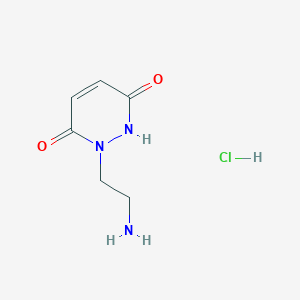
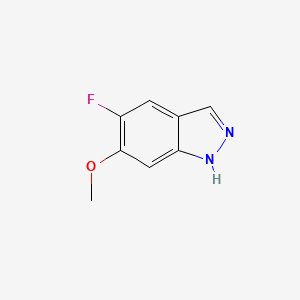
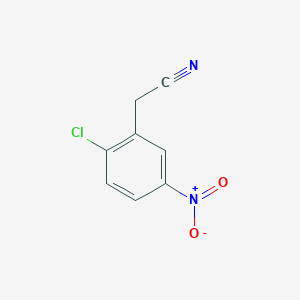

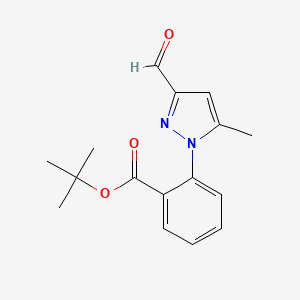
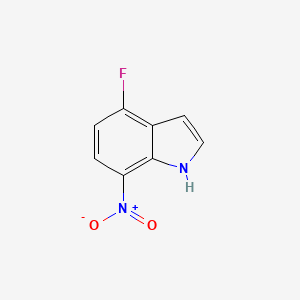


![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1439868.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol](/img/structure/B1439869.png)
